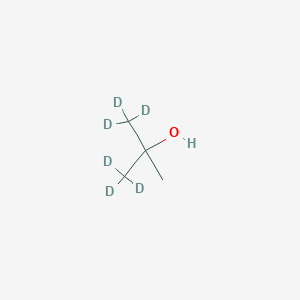

Tert-butanol-1,1,1,3,3,3-D6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butanol-1,1,1,3,3,3-D6: is a deuterated form of tert-butanol, where six hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it valuable in various analytical and synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Grignard Reaction: Tert-butanol-1,1,1,3,3,3-D6 can be synthesized by reacting acetone with methylmagnesium chloride in the presence of deuterium oxide. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{CO} + \text{CH}_3\text{MgCl} \rightarrow \text{(CH}_3\text{)}_3\text{COH} ] The product is then treated with deuterium oxide to replace the hydrogen atoms with deuterium.

-

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of isobutylene in the presence of deuterium gas. This method is often used for industrial-scale production.

Industrial Production Methods: this compound is commercially produced by the catalytic hydration of isobutylene using deuterium oxide. This process involves the use of a strong acid catalyst to facilitate the hydration reaction.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tert-butanol-1,1,1,3,3,3-D6 can undergo oxidation reactions to form tert-butyl hydroperoxide.

Reduction: It can be reduced to isobutane in the presence of a strong reducing agent.

Substitution: The hydroxyl group can be substituted with halogens using reagents like hydrogen chloride to form tert-butyl chloride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Hydrogen halides like hydrogen chloride or hydrogen bromide.

Major Products:

Oxidation: Tert-butyl hydroperoxide.

Reduction: Isobutane.

Substitution: Tert-butyl chloride.

Wissenschaftliche Forschungsanwendungen

Tert-Butanol-1,1,1,3,3,3-D6, also known as tert-butanol-d6, is a deuterated form of tert-butanol, where six hydrogen atoms are replaced with deuterium atoms . This isotopic modification allows tert-butanol-d6 to be utilized in various scientific research applications, including mechanistic studies and isotopic labeling.

Scientific Research Applications

Isotopic Labeling Studies : Tert-butanol-d6 is valuable in isotopic labeling studies, where the movement of specific parts of a molecule within a reaction can be tracked by replacing hydrogen atoms with deuterium. The mass difference between hydrogen and deuterium enables scientists to distinguish between the original molecule and the one incorporating the deuterium label, using techniques like mass spectrometry.

Reaction Mechanism Investigations : Tert-butanol-d6 is used in investigations of reaction mechanisms. For example, it can be employed as a model compound in the study of alcohol reactivities on Molybdenum (VI) and Tungsten (VI) oxide clusters .

Metabolic Pathway Studies : Deuterium can be introduced into specific positions of a molecule to trace its breakdown products and follow its journey through an organism's metabolic processes, making it useful for studying metabolic pathways within living organisms. This is crucial for understanding drug metabolism and the development of new pharmaceuticals.

Synthesis of Deuterated Compounds : Tert-butanol-OD (deuterated tert-butanol) can be employed in the synthesis of other deuterated compounds, such as 8-deuteriocamphor .

Reaction Mechanisms

Deuterated solvents such as tert-butanol-d6 can be used to study the mechanisms of enzyme-catalyzed reactions. The presence of deuterium atoms at specific positions can alter the reaction rate, known as the kinetic isotope effect, which provides insights into the rate-determining steps of the reaction.

Material Science

The interaction behavior of tert-butyl alcohol on surfaces has been assessed using computational methods such as ab-initio density functional theory (DFT) . These computational studies can be used to understand the adsorption and reaction mechanisms of tert-butanol and its deuterated analogs on various surfaces, which is relevant in catalysis and material science.

Polyene Cyclizations

Tert-butanol has been used as a solvent in mechanistic studies . Though not a direct case study, it highlights the potential for tert-butanol and its deuterated forms in understanding complex chemical reactions.

Data Table

Authoritative Insights

Wirkmechanismus

Tert-butanol-1,1,1,3,3,3-D6 exerts its effects primarily through its hydroxyl group, which can participate in hydrogen bonding and other interactions. The deuterium atoms provide stability and resistance to metabolic breakdown, making it useful in various studies. The compound can inhibit enzymes like calmodulin and methionine aminopeptidase 2, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Tert-butanol: The non-deuterated form of the compound.

Isobutanol: An isomer with a different structure.

Butan-2-ol: Another isomer with a secondary alcohol group.

Uniqueness:

- Tert-butanol-1,1,1,3,3,3-D6 is unique due to its deuterium content, which provides distinct physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required.

Biologische Aktivität

Tert-butanol-1,1,1,3,3,3-D6 (CAS: 53853-65-9) is a deuterated form of tert-butanol that has garnered interest in various fields of research due to its unique properties and potential biological applications. This article aims to explore the biological activity of this compound through detailed analysis of research findings, case studies, and data tables.

Molecular Formula: C4H4D6O

Molar Mass: 80.16 g/mol

Structure: this compound is characterized by a tert-butyl group with deuterium atoms substituting for hydrogen at specific positions.

1. Solvent Properties and Protein Stability

Research indicates that tert-butanol can significantly impact the stability of proteins during lyophilization processes. A study demonstrated that when used as a co-solvent in formulations for freeze-drying pharmaceuticals, tert-butanol affected the recovery of proteins like lactate dehydrogenase and myoglobin. The presence of tert-butanol led to a detrimental effect on protein recovery due to its tendency to accumulate near positively charged residues on the peptide surface .

2. Metabolic Studies

Tert-butanol has been studied for its metabolic effects in various organisms. In particular, it has been shown to influence the production of acetone and butanol in fermentation processes. For instance, the addition of acetate during fermentation significantly increased the activities of enzymes involved in butanol production pathways . This suggests that tert-butanol may play a role in enhancing metabolic yields in certain microbial systems.

3. Toxicological Assessments

Toxicological studies have evaluated the effects of tert-butanol on animal models. Significant increases in blood acetone concentrations were observed following intraperitoneal administration of tert-butanol in rats. Additionally, exposure to high concentrations led to alterations in body weight and organ weights (e.g., liver and thymus) compared to control groups . These findings highlight potential toxic effects associated with high doses of tert-butanol.

Case Study 1: Protein Stabilization

A study investigated the use of tert-butanol as a lyoprotectant for pharmaceutical proteins. The results showed that while tert-butanol improved solubility for some hydrophobic drugs, it also adversely affected protein recovery rates post-freeze-drying. The study utilized differential scanning calorimetry and molecular dynamics simulations to analyze these interactions in detail .

Case Study 2: Microbial Fermentation

In another study focusing on microbial fermentation processes, researchers explored how adding acetate influenced butanol production in Clostridium species. The presence of tert-butanol was found to enhance the overall yield of acetone-butanol-ethanol (ABE) production under specific conditions .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Protein Stability Study | Impact on protein recovery | Detrimental effect observed with lactate dehydrogenase and myoglobin; reduced recovery rates when combined with excipients |

| Toxicological Assessment | Effects on animal models | Increased blood acetone levels; changes in organ weights noted at high exposure levels |

| Microbial Fermentation | Enhancement of ABE production | Acetate addition increased enzyme activity; higher butanol yields reported |

Eigenschaften

Molekularformel |

C4H10O |

|---|---|

Molekulargewicht |

80.16 g/mol |

IUPAC-Name |

1,1,1,3,3,3-hexadeuterio-2-methylpropan-2-ol |

InChI |

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3 |

InChI-Schlüssel |

DKGAVHZHDRPRBM-WFGJKAKNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(C)(C([2H])([2H])[2H])O |

Kanonische SMILES |

CC(C)(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.